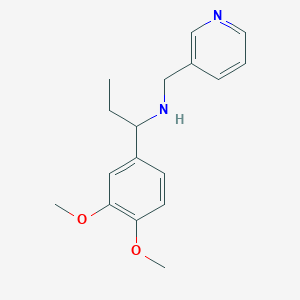

1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine

Descripción general

Descripción

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propan-1-amine backbone, with a pyridin-3-ylmethyl substituent on the nitrogen atom. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine typically involves the following steps:

Formation of the Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetone. This can be achieved through the methoxylation of phenylacetone using methanol and a suitable catalyst.

Reductive Amination: The intermediate 3,4-dimethoxyphenylacetone is then subjected to reductive amination with pyridin-3-ylmethylamine. This step involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst to reduce any double bonds or functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-(pyridin-3-ylmethyl)ethan-1-amine: Similar structure but with an ethan-1-amine backbone.

1-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)propan-1-amine: Similar structure but with a pyridin-2-ylmethyl substituent.

Uniqueness

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Actividad Biológica

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine is a synthetic compound with the molecular formula C17H22N2O2 and a molar mass of approximately 286.37 g/mol. This compound belongs to the class of phenethylamines and is characterized by a propan-1-amine backbone substituted with a 3,4-dimethoxyphenyl group and a pyridin-3-ylmethyl group. Its unique structural features suggest potential biological activities that warrant further investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- 3,4-Dimethoxyphenyl Group: This moiety may enhance lipophilicity and influence receptor binding.

- Pyridin-3-ylmethyl Substituent: This group is known for its ability to interact with various biological targets, potentially modulating their activity.

Biological Activity

Research into the biological activity of this compound has primarily focused on its pharmacological potential. Preliminary studies suggest several areas of interest:

1. Pharmacological Properties

- Receptor Interaction: The compound may exhibit affinity for neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, which are crucial in mood regulation and neurological functions.

- Enzyme Inhibition: Potential inhibitory effects on enzymes involved in metabolic pathways have been noted, indicating possible applications in metabolic disorders .

2. Therapeutic Applications

- Antidepressant Activity: Due to its structural similarities to known antidepressants, there is potential for this compound to exhibit mood-enhancing properties .

- Antitumor Effects: Initial studies indicate that derivatives of this compound may possess anticancer properties by targeting specific cancer cell lines .

The mechanism of action for this compound involves its interaction with biological receptors and enzymes. It is hypothesized that the compound binds to specific sites on these targets, leading to modulation of their activity. Further studies are required to elucidate the exact pathways involved.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Synthesis and Derivatives

The synthesis process typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Intermediate: Synthesis begins with 3,4-dimethoxyphenylacetone.

- Reductive Amination: The intermediate undergoes reductive amination with pyridin-3-ylmethylamine using reducing agents like sodium cyanoborohydride.

- Purification: Techniques such as recrystallization or column chromatography are employed to achieve high purity .

Future Directions

Further research is essential to explore:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR): Investigating how variations in structure affect biological activity could lead to more potent derivatives.

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3/h5-11,15,19H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEYOVHGAFSPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390111 | |

| Record name | 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497246-99-8 | |

| Record name | 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.